molecular formula C11H23NO B1488275 (3,3-Dimethylbutan-2-yl)[(oxolan-2-yl)methyl]amine CAS No. 1566873-48-0

(3,3-Dimethylbutan-2-yl)[(oxolan-2-yl)methyl]amine

Cat. No. B1488275
CAS RN: 1566873-48-0
M. Wt: 185.31 g/mol
InChI Key: XZJMFQGXVYVJKA-UHFFFAOYSA-N
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Description

(3,3-Dimethylbutan-2-yl)[(oxolan-2-yl)methyl]amine, also known as 3,3-dimethylbutan-2-yloxolan-2-ylmethyl amine, is an amine compound that has been used in a variety of scientific research applications. It is a colourless, volatile liquid with a pungent odour and a molecular formula of C8H17N. This compound is widely used as a precursor for the synthesis of other compounds and as an intermediate in organic syntheses. It is also used in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Synthesis and Chemical Transformations

Synthesis and Heterocyclic Compound Development

Researchers have developed methods for synthesizing pyrimidine linked pyrazole heterocyclics, which exhibit significant insecticidal and antibacterial potential. This work involves microwave irradiative cyclocondensation and evaluation against Pseudococcidae insects and selected microorganisms, showcasing the compound's utility in creating biologically active molecules (Deohate & Palaspagar, 2020).

Stevens Rearrangement for Synthesis

The Stevens rearrangement of ammonium salts, including 3,3-dimethylbutan-2-onyl-substituted dimethylammonium salts, has been utilized to form allenic aminoketones. This chemical transformation demonstrates the compound's versatility in synthetic chemistry applications (Manukyan, 2015).

Impurity Characterization in Pharmaceutical Analysis

In the context of pharmaceuticals, specifically Rizatriptan benzoate, detailed characterization of process-related impurities has been conducted. This includes identification, isolation, and characterization of impurities, highlighting the importance of (3,3-Dimethylbutan-2-yl)[(oxolan-2-yl)methyl]amine derivatives in ensuring drug purity and efficacy (Raj et al., 2009).

Oxetane and Oxolane Formation

The study of intramolecular cyclization of 3,4-epoxy alcohols to form oxetanes and oxolane dimers indicates the compound's role in generating cyclic structures, which are significant in medicinal chemistry and material science (MuraiAkio, OnoMitsunori, & MasamuneTadashi, 1977).

Biological and Material Applications

Muscarinic Receptor Affinity and Functionality

Derivatives of (3,3-Dimethylbutan-2-yl)[(oxolan-2-yl)methyl]amine have been investigated for their affinity and functional activity profile against muscarinic receptors. This research is pivotal in understanding the compound's potential in developing selective agonists for treating neurological disorders (Dei et al., 2005).

Material Science and Surface Modification

Polydimethylsiloxane derivatives with trimethylammonium end groups, prepared using (3,3-Dimethylbutan-2-yl)[(oxolan-2-yl)methyl]amine, showcase the compound's utility in surface modifications. These materials interact with negatively charged surfaces, indicating applications in material science for specific surface modifications (Novi et al., 2006).

properties

IUPAC Name

3,3-dimethyl-N-(oxolan-2-ylmethyl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO/c1-9(11(2,3)4)12-8-10-6-5-7-13-10/h9-10,12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJMFQGXVYVJKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)NCC1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,3-Dimethylbutan-2-yl)[(oxolan-2-yl)methyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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